molecular formula C13H14Cl2O3 B1669075 Ciprofibrate CAS No. 52214-84-3

Ciprofibrate

Cat. No. B1669075
CAS RN: 52214-84-3
M. Wt: 289.15 g/mol
InChI Key: KPSRODZRAIWAKH-UHFFFAOYSA-N
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Description

Ciprofibrate is a fibrate that was developed as a lipid-lowering agent . It is used to lower the levels of fats (lipids) called cholesterol and triglycerides in the blood . It is a small molecule pharmaceutical and is known to target peroxisome proliferator-activated receptor alpha .


Synthesis Analysis

Ciprofibrate can be synthesized using a method that involves acetic acid-4-(2,2-dichlorocyclopropyl) phenyl ester as a raw material. The process includes alcoholysis, alkylation, and alkaline hydrolysis processes . Another method involves taking styrene as a starting material and obtaining ciprofibrate through processes of cyclization, acylation, Baeyer-Villiger oxidation, alcoholysis, alkylation, and hydrolysis . A multi-step reaction with 4 steps is also reported .


Molecular Structure Analysis

Ciprofibrate belongs to the class of organic compounds known as phenoxyacetic acid derivatives. These are compounds containing an anisole where the methane group is linked to an acetic acid or a derivative .


Physical And Chemical Properties Analysis

Ciprofibrate is a solid substance at 20 degrees Celsius and should be stored at a temperature between 0-10°C. It is sensitive to heat and has a molecular weight of 289.15 .

Scientific Research Applications

Nanoparticle Encapsulation for Enhanced Delivery

Ciprofibrate has been encapsulated in polymeric nanoparticles to improve its solubility, hydrophilicity, and delivery. This encapsulation aims to overcome the drug's poor water solubility, using micelles produced from Pluronic P123/F127 and PEO-b-PCL. The resulting nanoparticles demonstrated successful ciprofibrate loading and suggested an improved delivery method through physicochemical property optimization (Correa et al., 2021).

Hepatic Metabolism Modulation

In an investigation on the sensitivity of liver metabolism to ciprofibrate in jerboas (Jaculus orientalis), ciprofibrate did not induce hepatomegaly or promote liver cell DNA replication. This study provides insight into the species-specific responses to ciprofibrate and suggests potential safety in its application, as the observed effects in jerboas more closely resemble humans than traditional rodent models (Mountassif et al., 2009).

Modulation of Lipoprotein Phenotype and Cholesterol Efflux

Molecular Interactions and Mechanisms

Ciprofibrate acts by activating peroxisome proliferator-activated receptor alpha (PPARalpha), a mechanism central to its lipid-modulating effects. A study identified PRIC320, a high molecular weight nuclear receptor coactivator, as part of the multiprotein complex interacting with PPARalpha upon ciprofibrate binding. This discovery provides a deeper understanding of the molecular basis behind ciprofibrate's action and its potential implications in drug development and therapeutic strategies (Surapureddi et al., 2006).

Enzymatic Activity Influence

A study on the in vitro effect of ciprofibrate on human carbonic anhydrase II (hCA II) and glucose 6 phosphate dehydrogenase (G6PD) enzyme activities revealed that ciprofibrate increased hCAII hydratase activity without affecting hCA II esterase or G6PD activities. This indicates ciprofibrate's selective action on enzymatic functions, suggesting potential therapeutic applications in conditions like neurodegenerative diseases where enzyme modulation may be beneficial (Altay et al., 2015).

Safety And Hazards

Ciprofibrate is classified as Carcinogenicity, Category 1B. It may cause cancer. Special instructions should be obtained before use. Protective gloves, clothing, eye protection, and face protection should be worn. If exposed or concerned, medical advice should be sought .

Future Directions

Recent studies have led to the improvement of drug administration, including encapsulation in polymeric nanoparticles (NPs). This aims to improve its solubility, hydrophilicity, and delivery .

properties

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPSRODZRAIWAKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8020331
Record name Ciprofibrate
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Molecular Weight

289.15 g/mol
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Product Name

Ciprofibrate

CAS RN

52214-84-3
Record name Ciprofibrate
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Record name Ciprofibrate
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Synthesis routes and methods

Procedure details

Alternatively, methyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate was prepared from 20 g. of p-(2,2-dichlorocyclopropyl)phenol [Example 24, part (a)], 38 g. of ethyl 2-bromo-2-methylpropionate and 42 g. of potassium carbonate in 100 ml. of acetonitrile. The ethyl 2-bromo-2-methylpropionate was added in two equal portions, the second portion being added after seven hours of heating at reflux. The reaction mixture was heated at reflux for about three days and the product isolated to give 32 g. of ethyl 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate. The latter was hydrolyzed in the usual manner with ethanolic sodium hydroxide to produce 2-[p-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionic acid, identical with the compound formed in Example 24, part (b).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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